Regioisomeric Differentiation
The regioisomer 5-bromo-4-methylpicolinaldehyde (CAS 886364-94-9) differs fundamentally in the position of the bromine and methyl substituents, which alters the electron density at the pyridine nitrogen and the steric environment around the aldehyde group. Computed LogP (consensus 1.7 for the 4-Br-5-Me isomer ) and topological polar surface area (TPSA 29.96 Ų ) indicate moderate lipophilicity and a defined H-bond acceptor profile. The 5-Br-4-Me regioisomer places the electron-withdrawing bromine at the 5-position, which is meta to the aldehyde, reducing its influence on the formyl carbon electrophilicity compared to the 4-Br substitution para to the aldehyde. This positional shift is expected to alter the rate of nucleophilic addition at the carbonyl centre and the regioselectivity of subsequent ring functionalisation [1].
| Evidence Dimension | Positional isomerism effect on electronic distribution and aldehyde electrophilicity |
|---|---|
| Target Compound Data | 4-Bromo-5-methylpicolinaldehyde: Br at C4 (para to formyl), Me at C5; TPSA 29.96 Ų; Consensus LogP 1.7 |
| Comparator Or Baseline | 5-Bromo-4-methylpicolinaldehyde (CAS 886364-94-9): Br at C5 (meta to formyl), Me at C4; TPSA not independently sourced; LogP not independently sourced |
| Quantified Difference | Qualitative difference in Br position relative to formyl (para vs meta); TPSA and LogP values for comparator not sourced from independent database |
| Conditions | Computed physicochemical properties from vendor datasheets and PubChem |
Why This Matters
The para-Br arrangement in the target compound provides stronger electronic activation of the aldehyde towards nucleophilic attack compared to the meta-Br regioisomer, enabling milder reaction conditions in imine formation and Wadsworth-Emmons olefination sequences.
- [1] PubChem. 5-Bromo-4-methylpicolinaldehyde Compound Summary (CID not explicitly retrieved; CAS 886364-94-9). View Source
